4-Chloro-2-fluorobenzylamine chemical properties
4-Chloro-2-fluorobenzylamine chemical properties
An In-depth Technical Guide to 4-Chloro-2-fluorobenzylamine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, halogenated intermediates are indispensable tools. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds allows for the fine-tuning of physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 4-Chloro-2-fluorobenzylamine (CAS No. 72235-57-5) is a key exemplar of such a building block.[1][2] Its substituted phenyl ring offers a unique combination of steric and electronic properties, making it a valuable precursor for a range of complex target molecules in the pharmaceutical and agrochemical industries.[3][4]
This guide provides a comprehensive technical overview of 4-Chloro-2-fluorobenzylamine, designed for researchers, medicinal chemists, and process development scientists. We will delve into its core chemical properties, present a robust synthetic protocol, analyze its characteristic spectral features, and explore its application in the context of contemporary drug development, grounded in established scientific principles.
Physicochemical Properties
4-Chloro-2-fluorobenzylamine is a substituted benzylamine that typically presents as a solid at room temperature.[5] The presence of both chloro and fluoro substituents on the aromatic ring significantly influences its reactivity and physical characteristics compared to unsubstituted benzylamine. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 72235-57-5 | [1] |
| Molecular Formula | C₇H₇ClFN | [1][2] |
| Molecular Weight | 159.59 g/mol | [1][2] |
| IUPAC Name | (4-chloro-2-fluorophenyl)methanamine | [1] |
| Appearance | Faint brown to dark brown solid | [5] |
| Solubility | Soluble in water | [5] |
| Density (estimate) | 1.2175 g/cm³ | [5] |
| Monoisotopic Mass | 159.025105 Da | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
The hydrochloride salt (CAS No. 202982-63-6) is also commercially available, presenting as a white to cream powder with a distinct melting point of 239-247 °C, offering improved handling and stability for certain applications.[6][7]
Synthesis Protocol: Reductive Amination
A common and efficient method for the synthesis of primary amines is the reductive amination of the corresponding aldehyde.[8][9] This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the target amine. This approach is widely favored in both laboratory and industrial settings due to its operational simplicity and high atom economy.[10]
Experimental Protocol: Synthesis via Reductive Amination of 4-Chloro-2-fluorobenzaldehyde
This protocol is a representative procedure based on established methodologies for reductive amination.[8][11]
Materials:
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4-Chloro-2-fluorobenzaldehyde
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Ammonium chloride (NH₄Cl)
-
Aqueous ammonia (NH₄OH, 28-30%)
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Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Imine Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-2-fluorobenzaldehyde (10.0 g, 63.1 mmol) in methanol (100 mL).
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To this solution, add ammonium chloride (6.75 g, 126.2 mmol) followed by aqueous ammonia (20 mL).
-
Stir the mixture vigorously at room temperature for 2-3 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (3.58 g, 94.6 mmol) in small portions over 30 minutes. Causality: Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water (50 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (50 mL) to neutralize any acidic residues, followed by a brine wash (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-Chloro-2-fluorobenzylamine.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the final product in high purity.
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Synthetic Workflow Diagram
Caption: Conceptual pathway from chemical synthesis to biological action.
Safety and Handling
As a corrosive substance, 4-Chloro-2-fluorobenzylamine requires careful handling in a controlled laboratory environment. [6]
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Hazard Classification: Skin Corrosion/Irritation Category 1B (H314), Serious Eye Damage Category 1 (H318). Causes severe skin burns and eye damage. [6]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (goggles), and face protection. Work should be conducted exclusively within a certified chemical fume hood. [6]* Handling: Avoid breathing mist, vapors, or spray. Do not ingest. Avoid contact with skin and eyes. Ensure adequate ventilation.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [6] * Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention. [6] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [6] * Inhalation: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [6]* Storage: Store in a corrosives area. Keep containers tightly closed in a dry, cool, and well-ventilated place. [6]
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Conclusion
4-Chloro-2-fluorobenzylamine stands out as a high-value intermediate for advanced chemical synthesis. Its unique halogenation pattern provides medicinal chemists with a powerful tool to modulate the properties of lead compounds, particularly in the development of targeted therapies like kinase inhibitors. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements is essential for its safe and effective utilization in research and development.
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